molecular formula C10H15N B1276425 2-Methyl-1-phenylpropan-1-amine CAS No. 6668-27-5

2-Methyl-1-phenylpropan-1-amine

Cat. No.: B1276425
CAS No.: 6668-27-5
M. Wt: 149.23 g/mol
InChI Key: UVXXBSCXKKIBCH-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpropan-1-amine is an organic compound with the molecular formula C10H15N It is a member of the phenylethylamine family, which is known for its diverse range of biological activities

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential effects on neurotransmitter systems.

    Medicine: Research has explored its potential as a therapeutic agent for various neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Adequate ventilation should be ensured and all sources of ignition should be removed .

Biochemical Analysis

Biochemical Properties

2-Methyl-1-phenylpropan-1-amine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. Methamphetamine inhibits MAO, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft . This inhibition enhances neurotransmitter activity, resulting in the stimulant effects of methamphetamine.

Cellular Effects

This compound affects various types of cells and cellular processes. In neurons, it increases the release of dopamine, norepinephrine, and serotonin, leading to heightened neuronal activity . This compound also influences cell signaling pathways, particularly those involving dopamine receptors. Methamphetamine-induced dopamine release activates the D1 and D2 receptors, which play crucial roles in regulating mood, motivation, and reward . Additionally, methamphetamine affects gene expression by altering the transcription of genes involved in neurotransmitter synthesis and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. Methamphetamine enters neurons through the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) . Once inside the neuron, it induces the release of dopamine from synaptic vesicles into the cytoplasm. Methamphetamine also inhibits the reuptake of dopamine by binding to DAT, leading to an accumulation of dopamine in the synaptic cleft . This increased dopamine concentration results in prolonged stimulation of dopamine receptors, contributing to the drug’s psychoactive effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Methamphetamine is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to methamphetamine in vitro and in vivo studies has shown that it can lead to neurotoxicity, characterized by damage to dopaminergic neurons . This neurotoxicity is associated with oxidative stress, mitochondrial dysfunction, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, methamphetamine increases locomotor activity, arousal, and positive mood . At high doses, it can induce psychosis, aggression, and neurotoxicity . Chronic administration of high doses leads to significant neurodegeneration, particularly in dopaminergic pathways . Toxic effects such as cardiovascular complications and hyperthermia are also observed at high doses .

Metabolic Pathways

This compound is metabolized primarily in the liver. The main metabolic pathways involve oxidative deamination by MAO to form phenylacetone, which is further metabolized to benzoic acid and then conjugated with glycine to form hippuric acid . Another pathway involves the para-hydroxylation of methamphetamine to form 4-hydroxymethamphetamine, which is then further metabolized . These metabolic processes affect the overall pharmacokinetics and duration of action of methamphetamine.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It crosses the blood-brain barrier efficiently due to its lipophilic nature . Methamphetamine is taken up by neurons via DAT and VMAT2, leading to its accumulation in synaptic vesicles . It is also distributed to other tissues, including the liver, kidneys, and lungs . The distribution of methamphetamine affects its pharmacological and toxicological effects.

Subcellular Localization

The subcellular localization of this compound is primarily within synaptic vesicles in neurons . Methamphetamine’s activity is influenced by its localization, as it facilitates the release of neurotransmitters from these vesicles into the cytoplasm . Post-translational modifications, such as phosphorylation, can affect the targeting and function of methamphetamine within cells . Understanding the subcellular localization of methamphetamine is crucial for elucidating its mechanism of action and effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2-Methyl-1-phenylpropan-1-one using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the catalytic hydrogenation of 2-Methyl-1-phenylpropan-1-nitrile.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: 2-Methyl-1-phenylpropan-1-one or 2-Methyl-1-phenylpropanoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenylethylamines.

Comparison with Similar Compounds

  • Amphetamine
  • Methamphetamine
  • Phenylethylamine
  • N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)
  • 2-Phenylpropan-1-amine (β-Methylphenylethylamine)

Properties

IUPAC Name

2-methyl-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXXBSCXKKIBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407186
Record name 2-methyl-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6668-27-5
Record name α-(1-Methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6668-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-phenylpropan-1-amine
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Synthesis routes and methods I

Procedure details

To 2-methoxy-N-(2-methyl-1-phenylpropyl)aniline (1.36 g, 5.34 mmol, 1.00 equiv) in 2:1 v/v MeCN/H2O (76 mL) was added AgNO3 (0.271 g, 1.60 mmol, 0.300 equiv) and the reaction mixture was heated to 60° C. Ammonium persulfate (8.58 g, 37.6 mmol, 7.04 equiv) was added in three portions over 15 min and the reaction mixture was heated at 60° C. for 1 h. An aqueous solution of HCl (10 mL, 2 N in H2O) was added. The reaction mixture was filtered through a celite pad, eluting with H2O. The aqueous layer was washed with Et2O (3×30 mL) and the combined organic layers were washed with HCl (2×30 mL, 0.5 N in H2O). The combined aqueous layers were basified with 2.5 M NaOH and the aqueous layer was extracted with Et2O (4×20 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by Kugelrohr distillation (50 mTorr, 60° C.) to give 2-methyl-1-phenylpropan-1-amine as a colorless oil (0.257 g, 32% yield).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.271 g
Type
catalyst
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Ammonium persulfate
Quantity
8.58 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of isobutyrophenone (5.1 mL, 33.7 mmol) and formic acid (1.3 mL, 33.7 mmol) in formamide was stirred at 165-180° C. for 20 h. The mixture was cooled, diluted with water, and extracted with benzene. The benzene was concentrated down and the residue was boiled in 3 M HCl (10 mL) for 48 h. The cooled reaction mixture was added to diethyl ether and extracted with water. The combined water extracts were basified with 20% NaOH, and extracted with dichloromethane. The combined extracts were washed with brine, dried (Na2SO4) and concentrated in vacuo to yield 3.09 g (61%) of the desired amine: 1H NMR (400 MHz, CD3OD): δ 7.33-7.23 (m, 4H), 7.22-7.20 (m, 1H), 3.49 (d, 1H), 1.87 (m, 1H), 1.00 (d, 3H), 0.73 (d, 3H). MS (ESI) m/z: Calculated: 149.12; Observed: 149.9 (M++1).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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